1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Overview
Description
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
Given its target, it can be inferred that it may influencecarbon dioxide transport and pH regulation within the cell .
Result of Action
Compounds with similar structures have shownanticonvulsant properties
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-amine: This intermediate is synthesized by reacting 2-chlorobenzoic acid with thiosemicarbazide under acidic conditions, followed by cyclization.
Coupling Reaction: The intermediate 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-amine is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
Uniqueness
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain biological assays.
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVLPFVKHAIJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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